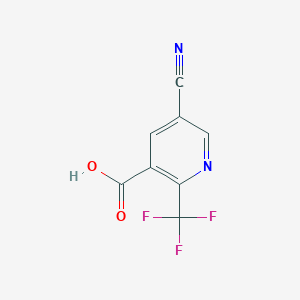
5-Cyano-2-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H3F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of an intermediate, which is then cyclized and hydrolyzed to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are inexpensive and easily obtainable, and the reaction conditions are designed to be simple and efficient. The intermediate products are easily separated and purified at each step, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
5-Cyano-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism by which 5-Cyano-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study .
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 5-Cyano-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring.
Propiedades
Número CAS |
1211537-37-9 |
|---|---|
Fórmula molecular |
C8H3F3N2O2 |
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
5-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)1-4(2-12)3-13-6/h1,3H,(H,14,15) |
Clave InChI |
AGIHKLSDPMERCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)

![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
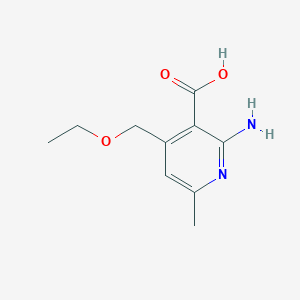

![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
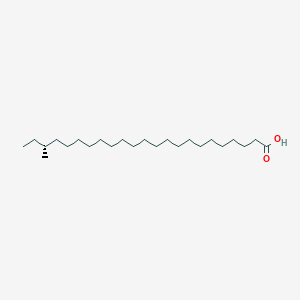

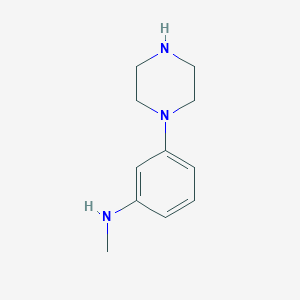
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
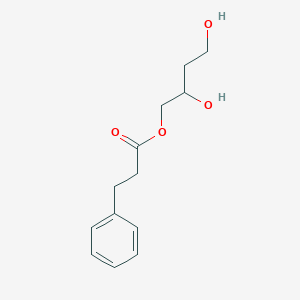
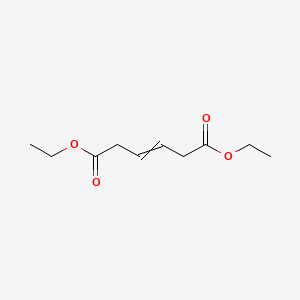
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
